(2-Bromocyclopentyl)benzene

Description

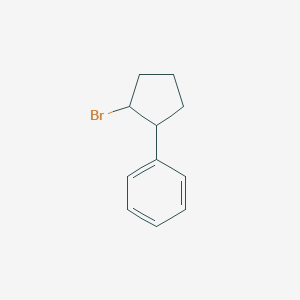

(2-Bromocyclopentyl)benzene (molecular formula: C₉H₉Br, molecular weight: 197.075 g/mol) is a brominated aromatic compound featuring a cyclopentyl ring substituted with a bromine atom at the 2-position, attached to a benzene ring . This structure combines the aromatic stability of benzene with the steric and electronic effects of the brominated cyclopentyl group. The compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science, though direct applications are less documented in the provided evidence.

Properties

Molecular Formula |

C11H13Br |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

(2-bromocyclopentyl)benzene |

InChI |

InChI=1S/C11H13Br/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |

InChI Key |

ZUCHHURVYIONHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopentyl)benzene typically involves the bromination of cyclopentylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride (CCl4).

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2-Bromocyclopentyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Oxidation Reactions: The cyclopentyl ring can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used in coupling reactions.

Lithium Aluminum Hydride (LiAlH4): Used for reduction.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted cyclopentylbenzenes can be formed.

Oxidation Products: Hydroxylated or carbonylated derivatives of cyclopentylbenzene.

Scientific Research Applications

(2-Bromocyclopentyl)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromocyclopentyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the cyclopentyl ring undergoes transformation to introduce new functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (2-Bromocyclopentyl)benzene and analogous brominated benzene derivatives:

Key Observations:

- Substituent Position : The position of bromine (e.g., 2-bromo vs. 1-bromo) significantly impacts steric hindrance and electronic effects. For instance, the 2-bromo position on the cyclopentyl ring in this compound may induce greater ring strain compared to 1-bromo derivatives .

- Functional Groups: The ketone group in (1-Bromocyclopentyl)(2-chlorophenyl)-methanone enhances its utility in drug design, whereas (2-Bromoethyl)benzene’s linear ethyl chain favors applications in polymer chemistry .

Electronic and Reactivity Comparisons

- Bromine as a Leaving Group : Bromine in this compound facilitates nucleophilic substitution (SN2) reactions, similar to (2-Bromoethyl)benzene. However, the cyclopentyl ring’s steric bulk may slow reaction kinetics compared to linear alkyl bromides .

Biological Activity

(2-Bromocyclopentyl)benzene is a brominated aromatic compound with potential biological activities that merit detailed investigation. Its structure, characterized by a cyclopentyl group substituted with a bromine atom at the second position of a benzene ring, suggests various interactions in biological systems. This article reviews the biological activity of this compound, drawing on diverse sources and case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, brominated phenolic compounds have been shown to inhibit bacterial growth effectively. A study by demonstrated the efficacy of brominated compounds against various bacterial strains, suggesting that this compound may possess similar properties.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| (2-Bromophenol) | S. aureus | 30 µg/mL |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. Research indicates that brominated compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. A notable study highlighted the compound's potential to inhibit cell proliferation in human leukemia cells, suggesting a mechanism involving the modulation of gene expression related to cell cycle regulation .

Neuroactive Properties

Brominated compounds have also been investigated for their neuroactive properties. Preliminary findings suggest that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission. A case study involving animal models showed that administration of similar brominated compounds resulted in altered behavior patterns, indicating possible neuropharmacological effects .

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that brominated aromatic compounds can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Receptor Interaction

The compound's structure allows it to bind to various receptors, potentially affecting physiological processes such as neurotransmission and hormonal regulation. Research indicates that halogenated compounds can modulate receptor activity, leading to altered cellular responses .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several brominated aromatic compounds, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human leukemia cells demonstrated that this compound induced apoptosis at concentrations as low as 25 µg/mL. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2-Bromocyclopentyl)benzene to achieve high regioselectivity and yield?

- Methodological Answer:

- Reagent Selection: Use brominating agents (e.g., HBr or PBr₃) under controlled conditions to minimize side reactions. For example, regioselectivity in brominated cyclopentane derivatives can be influenced by steric effects and transition-state stabilization .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reactivity while avoiding decomposition. Evidence from analogous compounds (e.g., (2-Bromoethyl)benzene) shows boiling points (e.g., 220°C) necessitate reflux setups .

- Catalysts: Lewis acids like AlCl₃ may improve electrophilic substitution efficiency .

- Table: Example Reaction Conditions from Analogous Brominated Compounds

| Compound | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| (2-Bromoethyl)benzene | Toluene | 220 | None | 85 | |

| (3-Bromopropyl)benzene | DMF | 150 | AlCl₃ | 78 |

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemistry (e.g., cyclopentyl vs. aromatic protons) and bromine proximity effects (e.g., deshielding in ¹H NMR) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 185.06 g/mol for (2-Bromoethyl)benzene) and isotopic patterns (Br has ¹:¹ ⁷⁹Br/⁸¹Br ratio) .

- Gas Chromatography (GC): Purity >97% is achievable via GC with flame ionization detection, as validated for similar brominated aromatics .

- Conflict Resolution: If NMR and MS data conflict (e.g., unexpected peaks), repeat analyses under standardized conditions and cross-validate with alternative methods (e.g., X-ray crystallography) .

Q. How can researchers efficiently locate physicochemical data for this compound in academic databases?

- Methodological Answer:

- Reaxys/SciFinder: Search using CAS RN (e.g., 103-63-9 for (2-Bromoethyl)benzene) to retrieve melting points, boiling points, and synthetic routes .

- CC-DPS: Quantum chemistry-based platforms provide 2D/3D structural data, thermodynamic properties, and QSPR predictions .

- Kanto Reagents Catalog: Cross-reference commercial suppliers for technical specifications (e.g., purity grades, handling guidelines) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be strategically employed in mechanistic studies involving this compound?

- Methodological Answer:

- Tracer Studies: Use deuterated analogs (e.g., (2-Bromoethyl-d₅)benzene) to track hydrogen/deuterium exchange in elimination or substitution reactions via ²H NMR .

- Kinetic Isotope Effects (KIE): Compare reaction rates between protiated and deuterated compounds to elucidate rate-determining steps (e.g., C-Br bond cleavage) .

- Challenges: Isotopic purity (>98 atom% D) is critical; side reactions (e.g., β-hydride elimination) may complicate analysis .

Q. What computational strategies are effective in predicting feasible synthetic pathways for novel derivatives of this compound?

- Methodological Answer:

- Retrosynthetic Analysis: Tools like Pistachio/BKMS_METABOLIC identify precursor molecules (e.g., cyclopentanol derivatives) and feasible bromination steps .

- DFT Calculations: Model transition states to predict regioselectivity in electrophilic bromination (e.g., cyclopentyl vs. aryl ring substitution) .

- Validation: Compare computed activation energies with experimental yields (e.g., >80% yield correlates with ΔG‡ < 25 kcal/mol) .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives across studies?

- Methodological Answer:

- Data Triangulation: Cross-validate assays (e.g., cytotoxicity in cancer cell lines vs. enzyme inhibition) to distinguish off-target effects .

- Batch Variability: Ensure compound purity (e.g., GC/MS verification) and standardized biological models (e.g., fixed cell lines) .

- Meta-Analysis: Use statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent choice, incubation time) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.